
1,2-Dibutoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibutoxybenzene: is an organic compound with the molecular formula C14H22O2 . It is a derivative of benzene, where two hydrogen atoms are replaced by butoxy groups at the 1 and 2 positions. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dibutoxybenzene can be synthesized through the alkoxylation of 1,2-dihydroxybenzene. The process involves the reaction of 1,2-dihydroxybenzene with bromobutane in the presence of an alkali solution. The reaction is carried out in an inert gas atmosphere at a temperature of 95-100°C. The reaction mass is then exposed to mixing for 5 hours at 105°C, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves vacuum distillation to extract the compound with high purity. The final product is purified by processing with an alkaline water-methanol solution, followed by washing and drying .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibutoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-donating nature of the butoxy groups, the compound readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for bromination or nitration reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Bromination: 4-bromo-1,2-dibutoxybenzene.
Nitration: 4-nitro-1,2-dibutoxybenzene.
Oxidation: 1,2-dibutoxybenzoquinone.
Wissenschaftliche Forschungsanwendungen
1,2-Dibutoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex aromatic compounds.
Material Science: The compound is utilized in the development of novel luminescent liquid crystals and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Wirkmechanismus
The mechanism of action of 1,2-dibutoxybenzene involves its interaction with various molecular targets. The butoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This reactivity is exploited in various synthetic applications to form new compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethoxybenzene (Veratrole): Similar in structure but with methoxy groups instead of butoxy groups.
1,3-Dibutoxybenzene: Another isomer with butoxy groups at the 1 and 3 positions.
1,4-Dibutoxybenzene: An isomer with butoxy groups at the 1 and 4 positions.
Uniqueness: 1,2-Dibutoxybenzene is unique due to the specific positioning of the butoxy groups, which influences its chemical reactivity and physical properties. This positioning makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Eigenschaften
CAS-Nummer |
20367-35-5 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1,2-dibutoxybenzene |
InChI |
InChI=1S/C14H22O2/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
GHKFGRVGAQYZNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC=C1OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-(2,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}prop-2-enoic acid](/img/structure/B11705826.png)
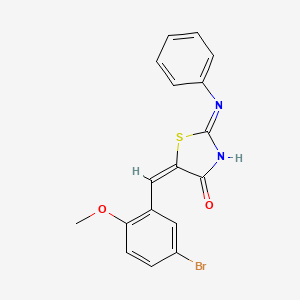
![(5E)-3-Methyl-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705838.png)
![N'-[(1E)-1-(6-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11705839.png)
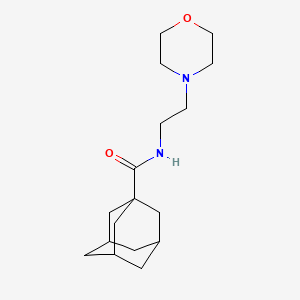

![6-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11705864.png)
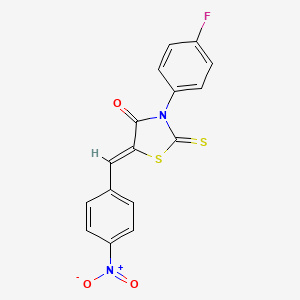
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11705877.png)
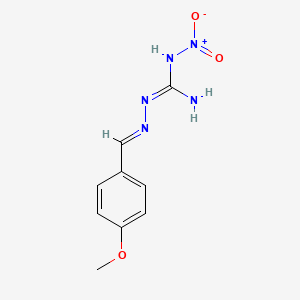

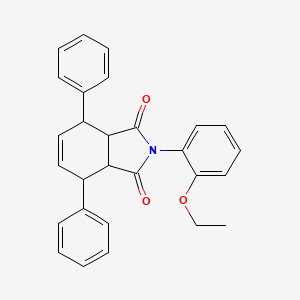
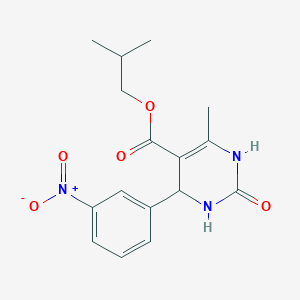
![1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane](/img/structure/B11705908.png)
